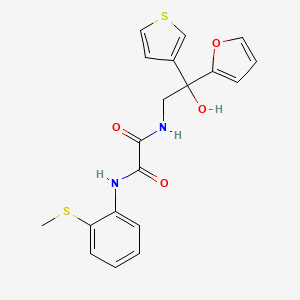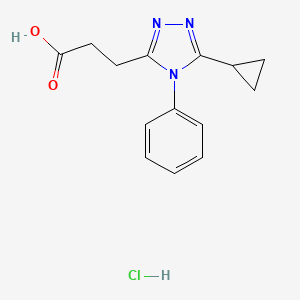
3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar triazole derivatives involves multi-step reactions, starting from basic precursors to form triazole cores followed by functional group modifications. For instance, compounds like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole have been synthesized using X-ray diffraction techniques alongside IR, 1H NMR, and 13C NMR characterizations, highlighting the importance of precise structural determination in synthesis analysis (Şahin et al., 2014).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using X-ray crystallography, demonstrating intermolecular hydrogen bonding and specific ring conformations. The structural studies provide insights into the molecular geometry and electronic structure, which are crucial for understanding the compound's reactivity and interactions (Şahin et al., 2014).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions due to their versatile functional groups. These reactions include cycloadditions, substitutions, and transformations involving the triazole ring, which can be exploited to synthesize a wide range of derivatives with potential biological activities. The reactivity patterns of these molecules are essential for designing new compounds with desired properties (Hartmann et al., 1994).
Physical Properties Analysis
The physical properties of "3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride" and similar compounds, such as solubility, melting point, and crystal structure, are determined through experimental studies. These properties are influenced by the molecule's structural features, such as the presence of hydrogen bonding and the molecular conformation within crystals (Şahin et al., 2014).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including acidity, basicity, and nucleophilicity, are closely related to their molecular structure. The electron-donating or withdrawing nature of substituents on the triazole ring can significantly affect these properties, thereby influencing the compound's reactivity and interactions with biological targets (Hartmann et al., 1994).
科学的研究の応用
Synthesis and Structural Assessment
- The compound's derivatives are used in the synthesis of other chemical compounds, such as the Hg(II) complex, which involves the reaction of similar triazole derivatives with HgCl2. These synthesized compounds are studied for their molecular and supramolecular structures using X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018).
Polymorphism and Isostructurality
- Research on polymorphism of triazole derivatives, which includes studying the different solid-state forms and their molecular and crystal structures. This study is important for understanding the properties of these compounds in various forms (Mazur, Kozioł, Jarzembska, Paprocka, & Modzelewska-Banachiewicz, 2017).
Anticancer Activity
- Some triazole derivatives have been synthesized and screened for anticancer activities. These compounds have shown significant in vitro activity against various cancer cell lines, indicating their potential as therapeutic agents (Saad & Moustafa, 2011).
Antioxidant Properties
- Research into the antioxidant properties of new triazole compounds, which is crucial for understanding their potential use in combating oxidative stress-related diseases (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Antimicrobial and Antifungal Activity
- Synthesis and evaluation of triazole derivatives for their antimicrobial and antifungal activities. These studies are essential for developing new, effective treatments for infections (Safonov & Panasenko, 2022).
将来の方向性
1,2,4-Triazolo derivatives, including “3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride”, have significant potential in drug design, discovery, and development due to their diverse pharmacological activities . Future research could focus on exploring the specific biological activities of this compound and developing new target-oriented drugs based on its structure .
作用機序
Target of Action
It is known that 1,2,4-triazole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets . This interaction can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to 1,2,4-triazole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a variety of biochemical pathways.
生化学分析
Biochemical Properties
The 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride has been reported to interact with various enzymes and proteins . For instance, nitrogen atoms of the 1,2,4-triazole ring have been found to bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . These interactions can influence the function of these enzymes and proteins, thereby affecting various biochemical reactions.
Cellular Effects
The effects of this compound on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to significantly reduce the level of TNF-α, a cytokine involved in systemic inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As mentioned earlier, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, indicating a potential mechanism of action .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Given its interactions with enzymes such as CYP-450, it is plausible that this compound could be involved in various metabolic pathways .
特性
IUPAC Name |
3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.ClH/c18-13(19)9-8-12-15-16-14(10-6-7-10)17(12)11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQVTYDSFGTRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3=CC=CC=C3)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


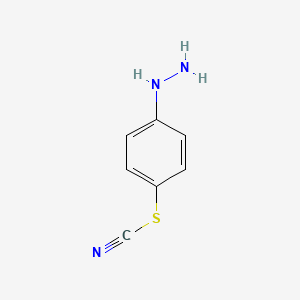
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2487582.png)
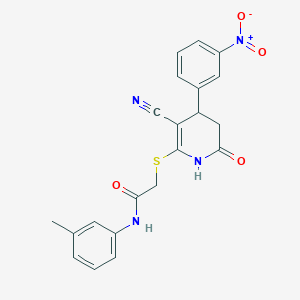
![N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2487584.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2487587.png)
![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)

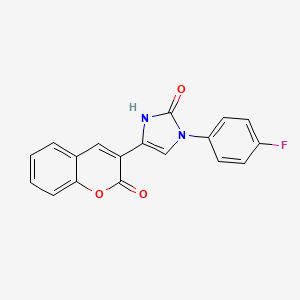

![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)
